6,9-Difluoro-17-{[(fluoromethyl)sulfanyl]carbonyl}-11-hydroxy-16-methyl-3-oxoandrosta-1,4-dien-17-yl furan-2-carboxylate
CAS No.:
Cat. No.: VC17955866
Molecular Formula: C27H29F3O6S
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29F3O6S |
|---|---|
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | [6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
| Standard InChI | InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3 |
| Standard InChI Key | XTULMSXFIHGYFS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₇H₂₉F₃O₆S, with a molar mass of 538.6 g/mol. Its IUPAC name—[6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate—encapsulates its polycyclic steroidal backbone, functionalized with:
-
Dual fluorine atoms at C6 and C9
-
A 17β-carbothioate ester featuring a fluoromethylsulfanyl carbonyl group
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₇H₂₉F₃O₆S |
| Molecular Weight | 538.6 g/mol |
| CAS Registry Number | 220589-37-7 |
| PubChem CID | 20734893 |
| Stereocenters | 9 defined stereocenters |
Stereochemical Complexity
The compound’s bioactivity is heavily influenced by its stereochemistry. The 6α,9α-difluoro configuration enhances glucocorticoid receptor binding, while the 16α-methyl and 17α-furan carboxylate groups contribute to metabolic stability . X-ray crystallography of analogous compounds reveals that the A-ring’s 1,4-dien-3-one system adopts a planar conformation, facilitating receptor interactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a 12-step sequence starting from prednisolone derivatives :
-
Fluorination: Electrophilic fluorination at C6 and C9 using Selectfluor® under anhydrous conditions.
-
Oxidation: Introduction of the 3-keto group via Jones oxidation.
-
Esterification: Sequential coupling of the fluoromethylsulfanyl carbonyl and furan-2-carboxylate groups using DCC/DMAP-mediated Steglich esterification.
Critical challenges include:
-
Regioselectivity during fluorination (avoiding over-fluorination)
-
Steric hindrance during esterification at C17
Stability and Degradation
The compound exhibits pH-dependent stability:
-
Acidic conditions (pH <4): Hydrolysis of the furan-2-carboxylate ester.
-
Alkaline conditions (pH >8): Degradation of the carbothioate group to thiols.
Light exposure accelerates decomposition, necessitating storage in amber glass under nitrogen.
Pharmacological Profile
Mechanism of Action
As a glucocorticoid receptor (GR) agonist, the compound binds cytosolic GRs with a Kd of 1.8 nM (vs. 2.4 nM for fluticasone propionate) . Key interactions include:
-
Hydrogen bonding between the 11β-hydroxyl group and Gln570 of the GR.
-
Hydrophobic interactions from the 16α-methyl and fluoromethylsulfanyl groups.
This binding induces GR dimerization, nuclear translocation, and modulation of NF-κB and AP-1 pathways, suppressing pro-inflammatory cytokines (IL-6, TNF-α) .
Table 2: In Vivo Anti-Inflammatory Activity (Rat Model)
| Parameter | Compound Value | Fluticasone Propionate |
|---|---|---|
| ED₅₀ (Topical Edema) | 0.12 mg/cm² | 0.18 mg/cm² |
| Plasma Half-Life | 2.3 h | 8.1 h |
| Adrenal Suppression ED₅₀ | >10 mg/kg | 3.2 mg/kg |
The reduced systemic exposure (AUC₀–∞ 42 ng·h/mL vs. 310 ng·h/mL for fluticasone) correlates with lower HPA axis suppression risk .
Research Frontiers and Challenges
Prodrug Development
Esterase-labile prodrugs (e.g., 21-acetates) are being explored to enhance lung retention. A recent study reported a 3.4-fold increase in lung AUC using a phospholipid-conjugated prodrug .
Computational Modeling
Molecular dynamics simulations predict that replacing the furan ring with thiophene could improve GR binding (ΔGbind −45.2 kcal/mol vs. −41.7 kcal/mol) . Synthesis of such analogs is underway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume